

Section 1: Chemical Identification and Overview

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Compound of Interest

Compound Name:	2,5-dioxopyrrolidin-1-yl 4-bromobutanoate
CAS No.:	42014-52-8
Cat. No.:	B1359157

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2-Amino-5-bromo-4-methylpyridine, identified by CAS number 42014-52-8, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, which features a pyridine ring functionalized with an amino group, a bromine atom, and a methyl group, provides multiple reactive sites for constructing more complex molecular architectures.^[2] This strategic arrangement of functional groups makes it a valuable intermediate, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and various kinase-mediated signaling pathways.^{[3][4]}

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs due to its ability to engage in hydrogen bonding and its general metabolic stability.^[4] The bromine atom at the 5-position is particularly useful, serving as a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.^{[1][3]} The amino group at the 2-position provides a site for nucleophilic reactions, including amidations and Buchwald-Hartwig aminations, further expanding the synthetic possibilities.^{[2][3]}

This guide provides a comprehensive overview of the synthesis, safety protocols, and key applications of 2-Amino-5-bromo-4-methylpyridine for researchers and professionals in drug

development.

Identifier	Value	Source
CAS Number	42014-52-8 (also cited as 98198-48-2)	[5]
IUPAC Name	5-bromo-4-methylpyridin-2-amine	[5]
Molecular Formula	C ₆ H ₇ BrN ₂	[5]
Molecular Weight	187.04 g/mol	[5]
Synonyms	2-Amino-5-bromo-4-picoline, 5-Bromo-4-methylpyridin-2-amine, 2-Amino-4-methyl-5-bromopyridine	[6]
Structure	(See diagram below)	

Section 2: Comprehensive Safety Profile and SDS Analysis

A complete, verified Safety Data Sheet (SDS) for CAS 42014-52-8 is not readily available in the public domain. However, based on aggregated GHS data submitted to the European Chemicals Agency (ECHA), a robust safety profile can be constructed.[5] The following sections are modeled after the globally harmonized 16-section SDS format to provide a comprehensive guide for safe handling, storage, and emergency procedures.[7]

Hazard Identification

Based on GHS classifications, 2-Amino-5-bromo-4-methylpyridine is considered a hazardous substance.[5]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[5]

- H319: Causes serious eye irritation.[5]
- Signal Word: Warning[5]
- Pictogram:
 - [5]

Summary of Hazards: The primary hazards are related to direct contact. The compound can cause significant irritation to the skin and eyes. While inhalation and ingestion toxicity data are not specified, compounds of this nature should be handled with care to avoid respiratory tract irritation and potential systemic effects if ingested.[8]

First-Aid Measures

Immediate and appropriate first-aid is crucial to mitigate exposure.[9]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[8]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, call a physician.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
- Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[11][12]

- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

- Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid breathing dust.[13]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains, as it may be toxic to aquatic life.[7][11]
- Methods for Cleaning Up: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]

Handling and Storage

Proper handling and storage are essential to maintain chemical integrity and ensure worker safety.[7]

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Exposure Controls/Personal Protection

- Engineering Controls: Use of a chemical fume hood is recommended to maintain airborne concentrations below exposure limits.[14]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13]

- Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[13]

Physical and Chemical Properties

Property	Value	Source
Physical State	Solid at room temperature	[6]
Melting Point	100 °C / 212 °F	[11]
Topological Polar Surface Area	38.9 Å ²	[5]
XLogP3	1.6	[5]
Solubility	Expected to have moderate solubility in polar solvents.	[6]

Stability and Reactivity

- Reactivity: No specific reactivity hazards are known under normal conditions.
- Chemical Stability: Stable under recommended storage conditions.[12]
- Incompatible Materials: Strong oxidizing agents.
- Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[12]

(Sections 9-16 of a standard SDS covering toxicological, ecological, disposal, transport, and regulatory information are not detailed here due to the lack of specific data for this compound. Users must consult institutional guidelines and local regulations for disposal and transport, and assume the compound has not been fully investigated for toxicological and ecological effects.)
[7][15]

Section 3: Synthesis and Manufacturing

The most common and efficient method for preparing 2-Amino-5-bromo-4-methylpyridine is through the regioselective bromination of 2-Amino-4-methylpyridine.[1][2] This process typically utilizes N-bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for

the 5-position of the pyridine ring, thus avoiding the formation of isomeric by-products that are common with other brominating agents like Br₂.^{[1][16]} The use of NBS under controlled temperature conditions results in a high-yield, cost-effective, and scalable process suitable for both research and industrial applications.^[2]

Detailed Synthesis Protocol

The following protocol is adapted from patent literature and provides a reliable method for obtaining the target compound with high purity and yield.^{[1][2]}

Step 1: Reaction Setup

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-amino-4-methylpyridine (1.0 equivalent, e.g., 30 g, 277.8 mmol) in dimethylformamide (DMF, approx. 5 mL per gram of starting material, e.g., 150 mL).
- Cool the resulting solution in an ice bath to 0-5°C.

Step 2: Addition of Brominating Agent

- In a separate beaker, prepare a solution of N-bromosuccinimide (NBS) (1.0 equivalent, e.g., 49.44 g, 277.8 mmol) in a minimal amount of DMF.
- Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow, controlled addition of NBS is critical to manage the exothermic reaction and prevent the formation of the undesired 3,5-dibrominated by-product.^[1]

Step 3: Reaction and Monitoring

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C).
- Stir the mixture for 8-10 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.^[1]

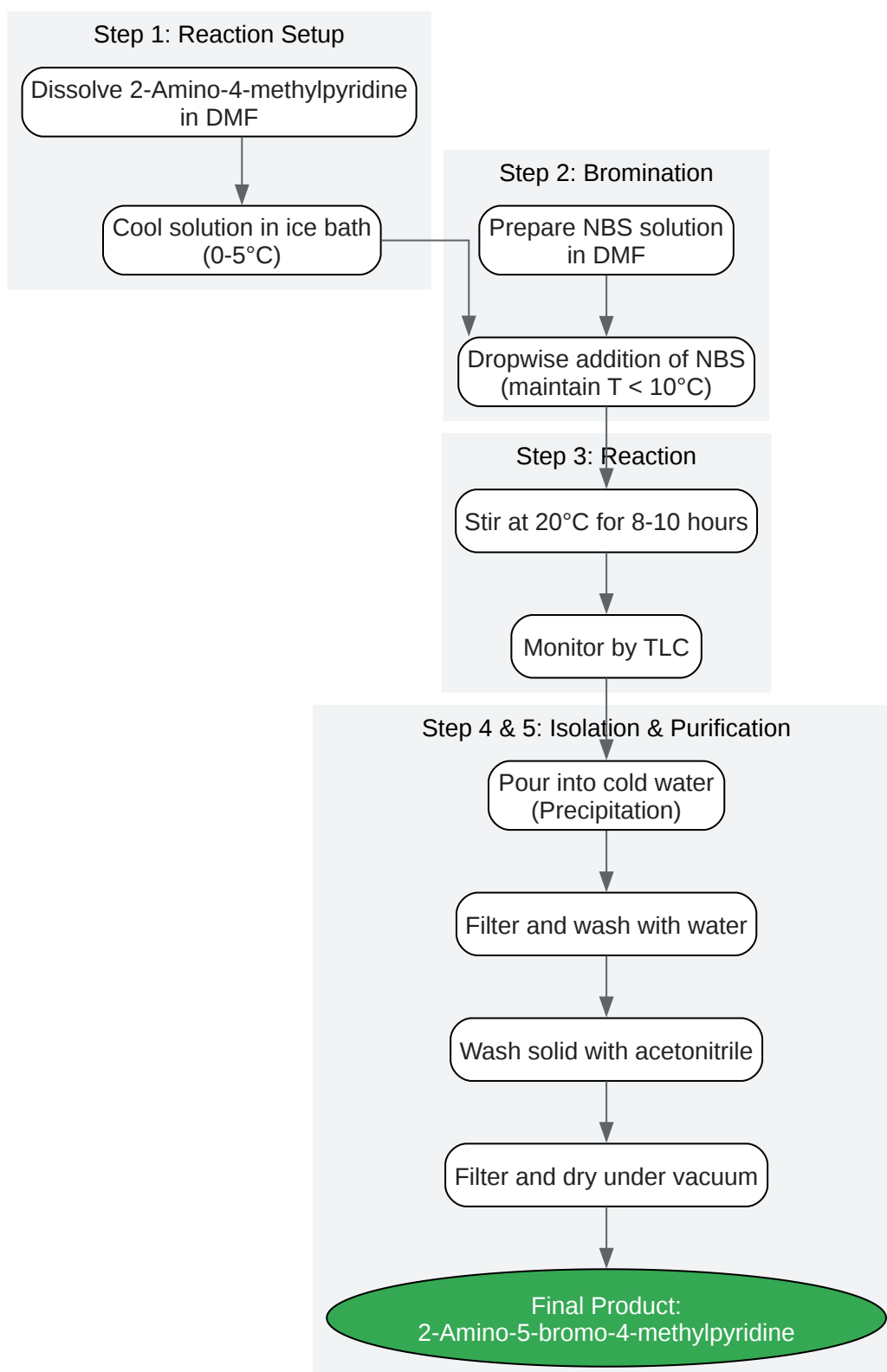
Step 4: Work-up and Isolation

- Once the reaction is complete, pour the mixture into a beaker containing cold water (approx. 5-10 times the volume of DMF used).
- A brown solid precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
- Collect the solid by vacuum filtration and wash it thoroughly with water.[1]

Step 5: Purification

- To remove impurities, wash the crude solid with acetonitrile (approx. 4-5 mL per gram of crude product).
- Filter the solid again and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine as a brown solid.
- The expected yield is approximately 80%.[1] The product can be further characterized by ^1H NMR and Mass Spectrometry.[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Section 4: Applications in Drug Discovery and Development

2-Amino-5-bromo-4-methylpyridine is a cornerstone intermediate for generating libraries of diverse compounds, enabling robust structure-activity relationship (SAR) studies.[3] Its utility is most prominent in the development of CNS-active agents and kinase inhibitors.[3][4]

Development of CNS-Active Compounds

The pyridine core is known to be capable of crossing the blood-brain barrier, making this scaffold highly attractive for CNS drug discovery.[3] By leveraging the reactivity of the bromine and amino groups, medicinal chemists can systematically modify the core structure to optimize properties like receptor affinity, selectivity, and pharmacokinetic profiles.

Key Synthetic Strategies:

- **Suzuki-Miyaura Cross-Coupling:** This palladium-catalyzed reaction is a powerful tool for introducing a vast array of aryl and heteroaryl groups at the 5-position by coupling the bromine atom with various boronic acids.[3] This allows for extensive exploration of the chemical space around the pyridine core to enhance biological activity.[3]
- **Buchwald-Hartwig Amination:** This reaction allows for the coupling of the 2-amino group with different aryl halides, creating a new class of derivatives and expanding the diversity of the compound library.[3]

Kinase Inhibitor Synthesis

The scaffold is instrumental in synthesizing inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.[4] A notable example is its use in creating inhibitors for the p38 MAP kinase pathway, a key regulator of inflammatory responses.[4] Pyridinylimidazole-based compounds are a prominent class of p38 inhibitors, and 2-Amino-5-bromo-4-methylpyridine serves as a crucial starting material for their synthesis.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling reaction to diversify the 2-Amino-5-bromo-4-methylpyridine core.

Step 1: Reagent Preparation

- In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with 2-Amino-5-bromo-4-methylpyridine (1.0 equivalent).
- Add the desired arylboronic acid (1.2 equivalents).
- Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate (2.0 equivalents).^[3]^[4]

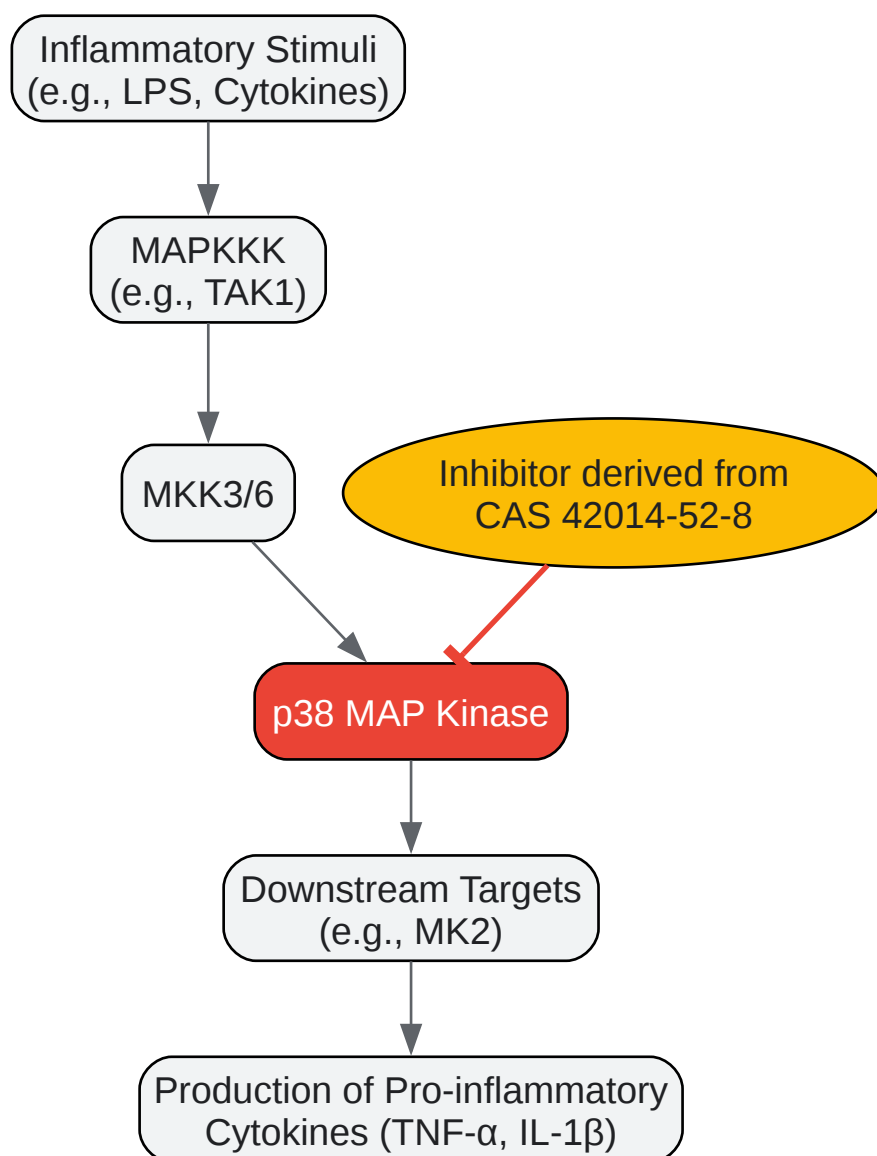
Step 2: Reaction

- Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1).^[4]
- Heat the mixture to 90-100°C and stir for 12-18 hours.^[4]
- Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Step 3: Work-up and Purification

- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Application and Pathway Diagrams



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Caption: Simplified p38 MAP Kinase signaling pathway and inhibitor action.

Section 5: Physicochemical and Spectroscopic Characterization

Characterization of 2-Amino-5-bromo-4-methylpyridine is crucial for confirming its identity and purity. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a powerful and non-destructive method for this purpose. [17]

- FT-IR Spectroscopy: The spectrum is typically recorded from a solid sample prepared as a KBr (potassium bromide) pellet. Key vibrational bands corresponding to the N-H stretching of the amino group, C-H stretching of the methyl group and aromatic ring, and C-Br stretching can be identified. [17]* FT-Raman Spectroscopy: This technique complements FT-IR and is useful for observing vibrations that are weak in the IR spectrum. The solid, powdered sample is analyzed directly. [17] Quantum chemical calculations using Density Functional Theory (DFT) can be employed to assign the observed experimental vibrational frequencies to specific molecular motions, providing a high degree of confidence in the structural characterization. [17]

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